2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a difluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. The presence of the difluoromethyl group imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(difluoromethyl)-1H-pyrazole with a suitable benzoic acid derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted pyrazoles and benzoic acid derivatives. Examples include 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives .
Uniqueness
The uniqueness of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1856027-26-3 |
---|---|
Molecular Formula |
C12H11F2N3O2 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
2-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H11F2N3O2/c13-12(14)17-6-5-10(16-17)15-7-8-3-1-2-4-9(8)11(18)19/h1-6,12H,7H2,(H,15,16)(H,18,19) |
InChI Key |
BLXRLRVYNJSYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN(C=C2)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.